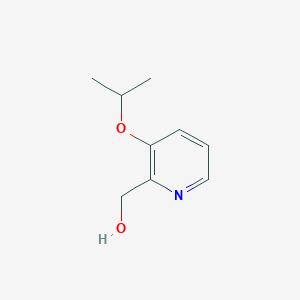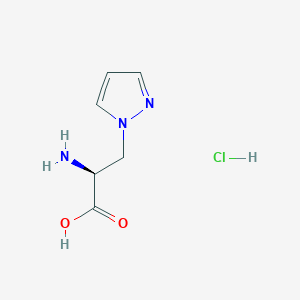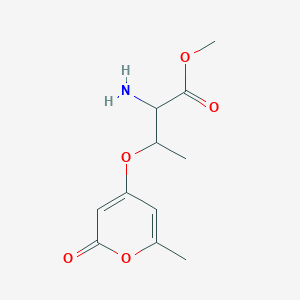
(3-Isopropoxypyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropoxypyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H13NO2 It is characterized by a pyridine ring substituted with an isopropoxy group at the third position and a hydroxymethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Isopropoxypyridin-2-yl)methanol typically begins with commercially available 2-chloromethylpyridine.
Reaction with Isopropanol: The 2-chloromethylpyridine is reacted with isopropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropoxy group.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: (3-Isopropoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isopropoxypyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (3-Isopropoxypyridin-2-yl)carboxylic acid.
Reduction: (3-Isopropoxypyridin-2-yl)methane.
Substitution: (3-Isopropoxypyridin-2-yl)methyl esters.
科学研究应用
Chemistry:
Intermediate in Synthesis: (3-Isopropoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism by which (3-Isopropoxypyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the isopropoxy group can enhance lipophilicity, improving membrane permeability.
相似化合物的比较
(3-Methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Ethoxypyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness:
Lipophilicity: The isopropoxy group in (3-Isopropoxypyridin-2-yl)methanol provides higher lipophilicity compared to methoxy and ethoxy analogs, potentially enhancing its biological activity.
Steric Effects: The bulkier isopropoxy group can influence the compound’s interaction with biological targets, offering unique binding properties.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI 键 |
CXZXFQZQJMDVQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)


![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


